p-Menthane-3,8-diol

説明

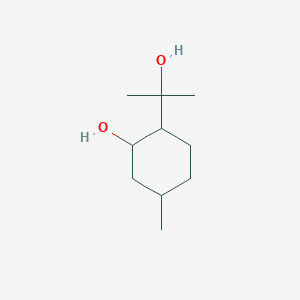

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXFTMYMHGYJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035744 | |

| Record name | p-Menthane-3,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma | |

| Record name | p-Menthane-3,8-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | p-Menthane-3,8-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

42822-86-6 | |

| Record name | p-Menthane-3,8-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42822-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citriodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menthane-3,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE-3,8-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menthane-3,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036145 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

p-Menthane-3,8-diol natural sources and biosynthesis

An In-depth Technical Guide to the Natural Sources and Biosynthesis of p-Menthane-3,8-diol (PMD)

Introduction

This compound (PMD) is a highly effective, naturally derived biopesticide renowned for its broad-spectrum insect repellent properties.[1] Classified as a diol and a terpenoid, PMD is the only natural repellent active ingredient recommended by the U.S. Centers for Disease Control and Prevention (CDC) for protection against mosquitoes that may carry diseases like the West Nile virus.[2][3] This technical guide provides a comprehensive overview of the natural sources of PMD, its formation through semi-synthesis from its precursor citronellal (B1669106), and detailed experimental protocols for its synthesis and quantification, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

The primary natural source of PMD is the essential oil derived from the leaves of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora).[1][4][5][6] This tree is native to Australia but is now cultivated in many warm regions globally.[4][5] While PMD is present in the essential oil, its natural concentration is remarkably low, typically ranging from only 1% to 2%.[1][5][7] Other natural occurrences have been reported in organisms such as Litsea cubeba.[8]

The commercially available, PMD-rich product known as Oil of Lemon Eucalyptus (OLE) or by the trade name Citriodiol®, is not the raw essential oil.[4][5] Instead, it is a refined oil where the primary component, citronellal, has been converted into PMD, significantly increasing its concentration.[1][5]

Data Presentation: PMD Concentration

The following table summarizes the typical concentrations of PMD found in essential oil from Corymbia citriodora before and after processing.

| Product Type | Source / Precursor | Typical this compound (PMD) Content (%) |

| Raw Essential Oil | Corymbia citriodora leaves | 1 - 2%[1][5][7] |

| Refined Oil (OLE / Citriodiol®) | From C. citriodora essential oil | Up to 70%[1][5] |

| Synthesized PMD | From citronellal via acid catalysis | 76 - 96.4% purity[1][7][9] |

Biosynthesis and Chemical Synthesis

While PMD is a naturally occurring compound, its low concentration in the raw essential oil makes direct extraction impractical for commercial purposes. The high concentrations found in effective repellent products are achieved through a chemical conversion of citronellal, the major constituent of C. citriodora essential oil.[1][10]

This conversion is an acid-catalyzed intramolecular cyclization, specifically a Prins reaction, which mimics and accelerates a natural aging process that occurs within the eucalyptus leaf.[11][12][13] In this reaction, citronellal is treated with a weak acid (such as sulfuric or citric acid) in the presence of water, which catalyzes the cyclization of the citronellal molecule to form the more stable p-menthane (B155814) ring structure, with the addition of hydroxyl groups to yield a mixture of cis and trans PMD isomers.[10][11][14]

Caption: Acid-catalyzed cyclization of citronellal to form cis and trans isomers of PMD.

The precursor, citronellal, is a monoterpenoid biosynthesized in the plant through the methylerythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are combined to form geranyl diphosphate (B83284) (GPP), the direct precursor to most monoterpenes.

Caption: Simplified biosynthetic pathway leading to the precursor citronellal.

Data Presentation: Synthesis Efficiency

Various studies have optimized the conditions for PMD synthesis to maximize yield and purity. The table below summarizes key findings.

| Precursor | Catalyst / Conditions | Conversion / Yield | Purity | Reference |

| (±)-Citronellal | 0.75% H₂SO₄, 60°C, 6h, oil:water 1:2 | 98.5% conversion, 95.6% yield | Not specified | [15] |

| E. citriodora Oil | 0.25% H₂SO₄, 50°C, 5h | 76.3% synthesis efficiency | 96.4% | [7][9] |

| (±)-Citronellal | Lignin-derived carbon acid catalyst, 50°C, 24h | 97% conversion, 86% yield | Not specified | [12] |

| (+)-Citronellal | Citric Acid | 82% conversion | Not specified | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and quantification of PMD based on established literature.

Protocol 3.1: Synthesis of this compound from Eucalyptus citriodora Essential Oil

This protocol is adapted from studies investigating the acid-catalyzed conversion of citronellal-rich essential oil into PMD.[9][10][15]

1. Materials and Reagents:

-

Eucalyptus citriodora essential oil (high citronellal content, e.g., >70%)

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, condenser, magnetic stirrer with heating, separatory funnel

2. Procedure:

-

Combine the E. citriodora essential oil and the 0.25% H₂SO₄ solution in a round-bottom flask at a predetermined ratio (e.g., 1:3 oil-to-acid solution by weight).

-

Heat the mixture to 50°C with continuous stirring.

-

Maintain the reaction for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture by adding 10% NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether).

-

Collect the organic phase and wash it with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by crystallization or column chromatography to separate cis and trans isomers.[9][10]

Protocol 3.2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of PMD in essential oil extracts.[1]

1. Materials and Reagents:

-

PMD analytical standard (≥95% purity)

-

Ethanol (B145695) (or other suitable solvent)

-

Essential oil sample containing PMD

-

Volumetric flasks, pipettes, GC vials

2. Preparation of Standards:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of PMD analytical standard and dissolve it in a 10 mL volumetric flask with ethanol.

-

Calibration Curve Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) in volumetric flasks.

3. Preparation of Essential Oil Sample:

-

Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add ethanol to dissolve the oil, vortex thoroughly, and fill the flask to the mark.

-

Further dilution may be necessary to bring the PMD concentration within the range of the calibration curve.

4. GC-MS Analysis:

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Procedure:

-

Inject the prepared calibration standards, starting from the lowest concentration, to establish the calibration curve.

-

Inject a solvent blank to check for system contamination.

-

Inject the prepared essential oil samples.

-

Periodically inject a quality control (QC) standard to monitor instrument performance.

-

-

Data Processing:

-

Integrate the peak areas for the PMD isomers.

-

Construct a calibration curve by plotting the peak area of the PMD standard against its concentration.

-

Use the regression equation from the calibration curve to calculate the concentration of PMD in the prepared oil samples.

-

Caption: General experimental workflow for the quantification of PMD in essential oil.

Conclusion

This compound is a pivotal active ingredient in the field of natural insect repellents. While it is found in the essential oil of Corymbia citriodora, its low native concentration necessitates a semi-synthetic approach for commercial production. The acid-catalyzed cyclization of citronellal is a well-established and efficient method to produce high-purity PMD. The standardized protocols for synthesis and quantification outlined in this guide provide a robust framework for researchers and developers working with this important biopesticide. Continued research into green catalysts and optimization of reaction conditions will further enhance the sustainable production of PMD.

References

- 1. benchchem.com [benchchem.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. sincerechemical.com [sincerechemical.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. penntybio.com [penntybio.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. scribd.com [scribd.com]

- 12. Synthesis of this compound from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. specialchem.com [specialchem.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of p-Menthane-3,8-diol: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-3,8-diol (PMD) is a naturally occurring monoterpenoid found in the essential oil of Corymbia citriodora. It is a widely recognized and effective insect repellent, often considered a safer alternative to synthetic compounds like DEET. The presence of three stereocenters in its structure gives rise to eight possible stereoisomers, each with potentially unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of PMD, detailing their synthesis, separation, and properties. It includes a thorough examination of their biological activities, with a focus on insect repellency and interaction with thermosensitive ion channels. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known by the names PMD and menthoglycol, is a colorless, crystalline diol with a menthol-like odor and a distinct cooling sensation.[1] Its molecular structure is based on the p-menthane (B155814) backbone, a cyclohexane (B81311) ring substituted with a methyl group and a 2-hydroxypropyl-2-yl group. The CAS number for the mixture of isomers is 42822-86-6.[2] The molecule's three chiral centers at carbons 1, 2, and 4 of the cyclohexane ring result in a total of eight stereoisomers.[2][3] These isomers are broadly classified into cis and trans diastereomers based on the relative orientation of the hydroxyl group at C3 and the hydroxypropyl group at C1. Each of these diastereomers exists as a pair of enantiomers.

The primary and most well-documented application of PMD is as an active ingredient in insect repellents.[1] However, its cooling properties and potential antimicrobial activities suggest a broader range of applications in pharmaceuticals and consumer products. Understanding the specific properties of each stereoisomer is crucial for optimizing its use and for the development of new products with enhanced efficacy and safety profiles.

Physicochemical Properties of this compound Stereoisomers

Table 1: General Physicochemical Properties of this compound (Isomer Mixture)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [3] |

| Molar Mass | 172.268 g/mol | [3] |

| Density | 1.009 g/cm³ | [3] |

| Boiling Point | 266.00 to 268.00 °C at 760.00 mm Hg | [4] |

| Solubility | Soluble in 65% (v/v) alcohol | [] |

Table 2: Properties of Individual this compound Stereoisomers

| Stereoisomer | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| (+)-cis-p-Menthane-3,8-diol | 67 | +15.4° (c=0.5, CHCl₃) | [6] |

| (-)-cis-p-Menthane-3,8-diol | 82-84 | -15.2° (c=1, CHCl₃) | [7] |

| (+)-trans-p-Menthane-3,8-diol | 68-69 | +8.0° (c=1, CHCl₃) | [7] |

| (-)-trans-p-Menthane-3,8-diol | 68-69 | -7.8° (c=1, CHCl₃) | [7] |

| trans-p-Menthane-3,8-diol (racemate) | 73 | Not Applicable | [6] |

Synthesis and Separation of Stereoisomers

The most common method for synthesizing PMD is through the acid-catalyzed intramolecular Prins reaction of citronellal.[3] This reaction typically yields a mixture of cis and trans diastereomers, with the cis isomer often being the major product under kinetic control and the trans isomer favored under thermodynamic control.[8] The separation of these diastereomers can be achieved by column chromatography or fractional crystallization. The separation of enantiomers requires chiral chromatography techniques.

Experimental Protocol: Synthesis of (±)-cis- and (±)-trans-p-Menthane-3,8-diol from (±)-Citronellal

This protocol is based on the acid-catalyzed cyclization of citronellal.

Materials:

-

(±)-Citronellal

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (B1210297)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add (±)-citronellal and the 0.25% sulfuric acid solution in a 1:2 ratio (v/v).

-

Stir the mixture vigorously at 50-60°C for 5-6 hours.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, a mixture of cis- and trans-PMD.

-

Purify the diastereomers by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent. The trans-isomer typically elutes before the cis-isomer.

-

Collect the fractions containing the pure diastereomers and concentrate under reduced pressure.

-

The separated diastereomers can be further purified by recrystallization from a suitable solvent like n-heptane at low temperatures (-50°C).[10]

Experimental Protocol: Chiral Separation of this compound Stereoisomers by Gas Chromatography (GC)

This protocol outlines a general procedure for the chiral separation of PMD stereoisomers.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[11]

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector Temperature: 280°C (for FID) or MS transfer line at 280°C.

-

Injection Volume: 1 µL (split or splitless injection can be optimized).

Sample Preparation:

-

Prepare a dilute solution of the PMD isomer mixture (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

Procedure:

-

Inject the prepared sample into the GC.

-

Acquire the chromatogram and/or mass spectra.

-

Identify the peaks corresponding to the different stereoisomers based on their retention times, which should be established by injecting pure standards of each isomer if available. The elution order will depend on the specific chiral stationary phase used.

Biological Activities and Properties

Insect Repellent Activity

The most significant biological property of PMD is its insect repellency. It is effective against a wide range of insects, including mosquitoes, ticks, and flies.[12][13] There are conflicting reports regarding the stereoselectivity of this activity. Some studies suggest that all four tested stereoisomers ((+)-cis, (-)-cis, (+)-trans, and (-)-trans) are equally effective against Anopheles gambiae mosquitoes.[14] However, other research indicates that the (1R)-(+)-cis-PMD isomer exhibits the highest and most prolonged repellent activity against Aedes albopictus.[8]

Experimental Protocol: Arm-in-Cage Assay for Mosquito Repellency

This is a standard method to evaluate the efficacy of topical insect repellents.

Materials:

-

Test substance (PMD isomer or formulation) dissolved in a suitable carrier (e.g., ethanol).

-

Control substance (carrier only).

-

A cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).

-

Human volunteers.

Procedure:

-

Recruit human volunteers and obtain informed consent.

-

Define a specific area on the forearm of each volunteer (e.g., 30 cm²).

-

Apply a standard amount of the test substance to the defined area on one arm and the control substance to the same area on the other arm.

-

After a short drying period, the volunteer inserts the treated forearm into the mosquito cage for a defined period (e.g., 3 minutes).

-

Record the number of mosquitoes that land and/or probe on the treated and control areas.

-

The protection time is defined as the time from application until the first confirmed bite.

-

The percent repellency can be calculated using the formula: % Repellency = [(# landings on control - # landings on treated) / # landings on control] x 100.

Mechanism of Action: Interaction with TRP Channels

The cooling sensation produced by PMD is attributed to its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[1] The activation of TRPM8 in sensory neurons leads to an influx of calcium ions, which triggers a nerve impulse that is perceived by the brain as a cooling sensation. It is hypothesized that this interaction with TRP channels may also contribute to its insect repellent effect by acting as a sensory irritant to insects.

Antimicrobial Activity

Some studies have suggested that PMD possesses antimicrobial properties, although this is less well-documented than its insect repellent activity. Further research is needed to determine the spectrum of activity and the efficacy of individual stereoisomers against various bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

Materials:

-

Test substance (PMD isomer) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal culture in the logarithmic growth phase.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Positive control (known antibiotic or antifungal).

-

Negative control (broth and solvent only).

Procedure:

-

Perform serial two-fold dilutions of the PMD isomer in the broth medium in the wells of the microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the test substance that completely inhibits visible growth of the microorganism.

Logical Relationships and Experimental Workflows

The development and characterization of PMD stereoisomers follow a logical workflow, from synthesis to biological evaluation.

Conclusion and Future Directions

This compound is a valuable natural product with well-established insect repellent properties and an interesting cooling effect mediated by the TRPM8 channel. The existence of eight stereoisomers presents both a challenge and an opportunity for researchers. While the synthesis and separation of the diastereomers are relatively straightforward, the preparation of all eight pure stereoisomers in sufficient quantities for comprehensive biological testing remains a significant undertaking.

Future research should focus on the following areas:

-

Complete Physicochemical Characterization: A concerted effort is needed to determine the full set of physicochemical properties for all eight stereoisomers.

-

Stereoselective Synthesis: The development of efficient and scalable stereoselective synthetic routes to each of the eight isomers is crucial for advancing our understanding of their individual contributions to the overall activity of PMD.

-

Elucidation of Structure-Activity Relationships: With pure isomers in hand, detailed structure-activity relationship studies can be conducted to definitively determine which stereoisomers are most potent for insect repellency, TRPM8 activation, and any other identified biological activities.

-

Exploration of Other Pharmacological Properties: The preliminary indications of antimicrobial activity warrant further investigation. A systematic screening of all eight isomers against a broad panel of pathogenic bacteria and fungi could reveal new therapeutic applications.

-

Mechanism of Insect Repellency: While interaction with olfactory receptors is the proposed mechanism, the precise molecular targets in insects and the role of TRP channel activation in this process require further elucidation.

By addressing these research gaps, the full potential of this compound and its individual stereoisomers can be unlocked, leading to the development of more effective and safer products for human health and well-being.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]

- 6. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 7. bioone.org [bioone.org]

- 8. Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gcms.cz [gcms.cz]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. catalog.tharaka.ac.ke [catalog.tharaka.ac.ke]

- 14. researchgate.net [researchgate.net]

The Repellent Efficacy of p-Menthane-3,8-diol: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) is a naturally derived active ingredient found in the essential oil of the lemon eucalyptus tree, Corymbia citriodora. It is a highly effective and widely used insect repellent, offering protection against a broad spectrum of arthropods, most notably mosquitoes. This technical guide provides a comprehensive overview of the current understanding of PMD's mechanism of action as an insect repellent, with a focus on its molecular interactions with the insect sensory system. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel insect control agents.

Core Mechanism of Action: A Multi-Sensory Assault

The primary mechanism by which this compound exerts its repellent effect is through the disruption of an insect's ability to locate a host. This is achieved through its interaction with multiple sensory modalities, primarily olfaction (sense of smell) and potentially gustation (sense of taste) and thermosensation. PMD acts as a powerful spatial repellent, creating a vapor barrier that deters insects from a distance, and may also function as a contact repellent upon landing.

Molecular Targets of this compound

The insect sensory system is equipped with a sophisticated array of receptors that detect chemical and physical cues from the environment. PMD's repellent activity is attributed to its ability to modulate the function of several classes of these receptors.

Olfactory Receptors (ORs)

Olfactory receptors are the primary targets of volatile insect repellents. These receptors are located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla on the insect's antennae and maxillary palps. Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor, Orco.

Studies have identified specific ORs that are activated by PMD. In the Southern house mosquito, Culex quinquefasciatus, the odorant receptor CquiOR136 has been shown to be activated by PMD, as well as other repellents like DEET, picaridin, and IR3535.[1][2][3] Another receptor in the same species, CquiOR5 , has also been identified as a target for PMD, exhibiting dose-dependent responses to the compound.[4][5] The activation of these receptors by PMD likely triggers a neural signal that is interpreted by the insect's brain as aversive, leading to avoidance behavior.

While direct binding affinity (Kd) and precise EC50/IC50 values for PMD on these receptors are not yet fully characterized in the public literature, the available data strongly indicate a direct interaction.

Table 1: Quantitative Data on the Efficacy and Molecular Interactions of this compound

| Parameter | Value | Species | Assay | Reference |

| Behavioral Efficacy | ||||

| Effective Dose (ED95) | 0.25 mg/cm² | Aedes aegypti | Arm-in-cage | [6] |

| Half-life | 2.23 hours | Aedes aegypti | Arm-in-cage | [6] |

| Molecular Interactions | ||||

| Olfactory Receptor Activation | Activation | Culex quinquefasciatus | Two-electrode voltage clamp in Xenopus oocytes | [1][2][3] |

| Olfactory Receptor Sensitivity | Dose-dependent response | Culex quinquefasciatus | Two-electrode voltage clamp in Xenopus oocytes | [4][5] |

Gustatory Receptors (GRs)

Gustatory receptors are primarily involved in the sense of taste and are located on the insect's labellum (mouthparts), legs, and wing margins. These receptors detect non-volatile compounds upon contact and play a crucial role in feeding decisions. While direct evidence for PMD's interaction with specific gustatory receptors is limited, it is plausible that PMD acts as a contact repellent by activating bitter-sensing GRs, thereby deterring feeding upon landing. The activation of a gustatory receptor neuron in the labellar sensilla of Aedes aegypti has been demonstrated for other repellents like DEET, suggesting a potential common mechanism for contact repellency.

Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that function as sensors for a wide range of stimuli, including temperature, mechanical stress, and irritant chemicals. The TRPA1 channel, in particular, is a well-known sensor of noxious chemical compounds in insects. While direct activation of TRPA1 by PMD has not been definitively demonstrated, other natural repellents, such as citronellal, have been shown to activate this channel in insects.[7] Given the structural similarities and irritant properties of many repellents, it is hypothesized that PMD may also activate TRPA1 or other TRP channels, contributing to its repellent and irritant effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Experimental Protocols

A multi-faceted approach employing behavioral, electrophysiological, and functional imaging assays is essential to fully characterize the mechanism of action of insect repellents like PMD.

Behavioral Assays

This is a standard method for evaluating the efficacy of topical repellents.

-

Apparatus: A cage (e.g., 30x30x30 cm) containing a known number of host-seeking female mosquitoes (e.g., 50-200).

-

Procedure:

-

A volunteer's forearm is treated with a specific dose of the repellent formulation. An untreated forearm serves as a control.

-

The treated forearm is inserted into the cage for a defined period (e.g., 3 minutes) at regular intervals (e.g., every 15 or 30 minutes).

-

The number of mosquito landings and/or bites is recorded.

-

The Complete Protection Time (CPT) is determined as the time from application until the first confirmed bite.

-

-

Data Analysis: The ED50 (Effective Dose for 50% repellency) and the half-life of the repellent can be calculated from dose-response studies.

This assay is used to assess the spatial repellency of a volatile compound.

-

Apparatus: A Y-shaped glass or plastic tube with a central arm and two side arms. A constant flow of air is passed through each arm.

-

Procedure:

-

One arm of the olfactometer is connected to a source of clean air (control), while the other arm is connected to a source of air passed over the repellent compound.

-

Individual mosquitoes are released into the central arm and allowed to choose between the two air streams.

-

The number of mosquitoes choosing each arm within a specific time is recorded.

-

-

Data Analysis: A preference index is calculated to determine if the compound is attractive, neutral, or repellent.

Electrophysiology

SSR allows for the direct recording of action potentials from individual olfactory or gustatory receptor neurons.

-

Apparatus: A high-magnification microscope, micromanipulators, a reference electrode, and a recording electrode. The recording electrode is a sharp tungsten or glass microelectrode.

-

Procedure:

-

The insect is immobilized, and the antenna or labellum is exposed.

-

The reference electrode is inserted into the insect's body (e.g., the eye).

-

The recording electrode is carefully inserted into the base of a single sensillum.

-

A controlled puff of air carrying the repellent vapor is delivered to the sensillum. For gustatory sensilla, the recording electrode containing the tastant is brought into contact with the sensillum tip.

-

The resulting changes in the firing rate of the neuron(s) within the sensillum are recorded and analyzed.

-

-

Data Analysis: The change in spike frequency in response to the stimulus is quantified to determine if the neuron is excited, inhibited, or unaffected.

This technique is used to study the function of ion channels, such as insect ORs, in a heterologous expression system.

-

Apparatus: A stereomicroscope, micromanipulators, a two-electrode voltage clamp amplifier, and a perfusion system.

-

Procedure:

-

Xenopus laevis oocytes are harvested and injected with cRNA encoding the insect OR and its co-receptor, Orco.

-

The oocytes are incubated for several days to allow for receptor expression.

-

An oocyte expressing the receptors is placed in a recording chamber and impaled with two microelectrodes (one for voltage sensing and one for current injection).

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Solutions containing different concentrations of the repellent are perfused over the oocyte.

-

The resulting inward or outward currents, indicative of ion channel opening or closing, are recorded.

-

-

Data Analysis: Dose-response curves can be generated to determine the EC50 or IC50 of the compound for the specific receptor.

Functional Imaging

Calcium imaging allows for the visualization of neural activity in real-time by monitoring changes in intracellular calcium concentrations.

-

Apparatus: A fluorescence microscope (confocal or two-photon), a sensitive camera, and an odor delivery system.

-

Procedure:

-

Insects are genetically engineered to express a fluorescent calcium indicator (e.g., GCaMP) in their olfactory neurons.

-

The insect is immobilized, and a small window is cut in the head capsule to expose the antennal lobe of the brain.

-

The preparation is placed under the microscope, and a baseline fluorescence is recorded.

-

A controlled puff of air carrying the repellent is delivered to the insect's antennae.

-

Changes in fluorescence in different glomeruli of the antennal lobe, corresponding to the activation of specific ORNs, are recorded.

-

-

Data Analysis: The change in fluorescence intensity (ΔF/F) is calculated for each glomerulus to create a spatial map of olfactory activation in response to the repellent.

Conclusion

This compound is a highly effective insect repellent that acts on multiple sensory pathways in insects. Its primary mode of action involves the activation of specific olfactory receptors, leading to aversive behavior. Further research into its interactions with gustatory receptors and TRP channels will provide a more complete picture of its repellent mechanism. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of PMD and the development of next-generation insect repellents. By understanding the intricate molecular interactions between repellents and the insect sensory system, we can design more effective and targeted strategies for the control of insect vectors of disease.

References

- 1. Quantitative Evaluation of the Behavioral Response to Attractant and Repellent Compounds in Anopheles pseudopunctipennis and Aedes aegypti (Diptera: Culicidae) Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Calcium imaging of odor-evoked responses in the Drosophila antennal lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single-Sensillum Taste Recordings in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

Beyond Repellency: A Technical Examination of p-Menthane-3,8-diol's Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

p-Menthane-3,8-diol (PMD), a bicyclic monoterpenoid derived from the essential oil of Corymbia citriodora (lemon eucalyptus), is widely recognized for its potent insect-repellent properties. However, a growing body of scientific evidence reveals a broader spectrum of biological activities that extend far beyond its effects on insects. This technical guide delves into the antiviral, anti-inflammatory, analgesic, and potential anticancer properties of PMD, providing a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of PMD's therapeutic potential.

Antiviral Activity

PMD has demonstrated significant virucidal activity, particularly against enveloped viruses. This suggests a mechanism of action that may involve disruption of the viral envelope.

Quantitative Data: Virucidal Efficacy of PMD

| Virus Strain | PMD Concentration (% w/v) | Contact Time | Log Reduction in Viral Titer | Reference |

| Influenza A/Sydney/5/97 (H3N2) | 2% | 10 seconds | > 3.5 | [1][2] |

| 1% | 10 seconds | ~2.0 | [2] | |

| 0.5% | 10 seconds | ~1.0 | [2] | |

| Urbani SARS Coronavirus | 0.25% | 10 seconds | > 4.5 | [1][2] |

| Herpes Simplex Virus type-1 (HSV-1) | 2% | 5 minutes | > 3.0 | [1][2] |

| 1% | 5 minutes | ~1.5 | [2] |

Experimental Protocol: Virucidal Assay (TCID₅₀ Method)

This protocol outlines a common method for assessing the virucidal efficacy of a compound.[1][2]

Objective: To determine the reduction in viral titer after exposure to PMD.

Materials:

-

Appropriate host cell lines for each virus (e.g., MDCK for influenza, Vero for SARS-CoV and HSV-1)

-

96-well cell culture plates

-

Virus stocks of known titer (e.g., ≥ 10³ TCID₅₀/ml)

-

This compound (PMD) solutions at various concentrations

-

Cell culture medium (e.g., DMEM)

-

Phosphate Buffered Saline (PBS)

-

Infection medium

Procedure:

-

Cell Culture: Seed the 96-well plates with the appropriate host cells and incubate until a confluent monolayer is formed.

-

Virucidal Reaction: a. In separate tubes, mix a fixed volume of virus stock with an equal volume of the PMD test solution (at varying concentrations) or a control solution (e.g., cell culture medium). b. Incubate the mixtures for a defined contact time (e.g., 10 seconds, 5 minutes).

-

Infection of Host Cells: a. Following incubation, immediately perform serial dilutions of the virus-PMD mixtures. b. Add the diluted mixtures to the wells of the 96-well plate containing the host cell monolayers.

-

Incubation and Observation: a. Incubate the plates at the optimal temperature for viral replication (e.g., 37°C). b. Observe the plates daily for the appearance of cytopathic effects (CPE).

-

Endpoint Determination: The endpoint is typically read after a set number of days (e.g., 5-7 days), and the Tissue Culture Infectious Dose (TCID₅₀) is calculated using a statistical method such as the Reed-Muench method.

-

Calculation of Viral Titer Reduction: The log reduction in viral titer is calculated by comparing the TCID₅₀ of the PMD-treated virus to that of the untreated virus control.

Virucidal Assay Workflow Diagram

Anti-inflammatory Activity

PMD and the essential oil of Corymbia citriodora have demonstrated notable anti-inflammatory effects through the modulation of key inflammatory pathways and mediators.

Quantitative Data: In Vitro Anti-inflammatory Effects

| Assay | Test Substance | Concentration | % Inhibition | Reference |

| Superoxide Anion Release (Human Neutrophils) | Corymbia citriodora essential oil | Not specified | 32% | [3] |

| Elastase Release (Human Neutrophils) | Corymbia citriodora essential oil | Not specified | 31% | [3] |

Signaling Pathways in Anti-inflammatory Action

Studies on Corymbia citriodora essential oil, rich in PMD, indicate that its anti-inflammatory effects are mediated through the downregulation of the MAPK and NF-κB signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines and enzymes.

PMD's Inhibition of MAPK and NF-κB Pathways

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity.

Objective: To measure the inhibitory effect of PMD on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound (PMD)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of PMD for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite (B80452) Measurement: a. Collect the cell culture supernatant. b. Mix the supernatant with an equal volume of Griess Reagent. c. Incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: The concentration of nitrite (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production by PMD is then calculated.

Analgesic Activity

The structural similarity of PMD to menthol, a well-known analgesic, suggests a potential role in pain modulation. Menthol exerts its analgesic effects primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Proposed Mechanism of Action: TRPM8 Channel Activation

TRPM8 is a non-selective cation channel expressed in sensory neurons that is activated by cold temperatures and cooling agents like menthol. Activation of TRPM8 leads to an influx of Ca²⁺, which can modulate pain signals. It is hypothesized that PMD, like menthol, can activate TRPM8, leading to a cooling sensation and subsequent analgesic effects.

Proposed Analgesic Mechanism of PMD via TRPM8

Potential Anticancer Activity

While direct studies on the anticancer activity of PMD are limited, research on structurally related monoterpenes, including its precursor citronellol, provides a basis for its potential in this area. The proposed mechanism involves the induction of apoptosis in cancer cells.

Quantitative Data: Cytotoxicity of Related Monoterpenes

| Monoterpene | Cancer Cell Line | IC₅₀ Value | Reference |

| Thymol | MDA-MB-231 (Breast) | 56 µg/mL | [4] |

| Linalool | OECM 1 (Oral) | 10 µM | [5] |

| Carvone | P-815, K-562, CEM (Leukemia) | 0.11-0.17 µM | [6] |

| Citronellol | NCI-H1299 (Lung) | 49.74 µg/mL | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Objective: To determine the cytotoxic effect of PMD on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

DMEM with 10% FBS

-

This compound (PMD)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of PMD and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of PMD that inhibits 50% of cell growth) can be determined from a dose-response curve.

Antimicrobial Activity

PMD has been reported to possess broad-spectrum antimicrobial properties, inhibiting the growth of various bacteria and fungi.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Specific MIC values for a wide range of microorganisms for pure PMD are not extensively documented in readily available literature. However, studies on essential oils containing high concentrations of PMD or its precursors indicate antimicrobial activity. For example, the essential oil of Eucalyptus citriodora has shown activity against various microbes.

| Microorganism | Test Substance | MIC Value | Reference |

| Staphylococcus aureus | Eucalyptus ficifolia oil | ~25 µg/mL | [3] |

| Candida albicans | Eucalyptus camaldulensis oil | 45 µg/mL | [3] |

The biological activities of this compound extend significantly beyond its well-established role as an insect repellent. Its demonstrated antiviral, anti-inflammatory, and potential analgesic and anticancer properties highlight its promise as a versatile therapeutic agent. The data and protocols presented in this guide offer a foundation for further research and development in harnessing the full potential of this naturally derived compound. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities and on conducting in vivo studies to validate the in vitro findings.

References

- 1. US7872051B2 - Antiviral composition comprising this compound - Google Patents [patents.google.com]

- 2. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of p-Menthane-3,8-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for p-Menthane-3,8-diol (PMD), a widely recognized and effective insect repellent.[1][2][3] The structural elucidation and purity assessment of its stereoisomers are critical for quality control and efficacy studies.[2] This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

This compound has three stereocenters, resulting in eight possible stereoisomers. The most common forms are the cis and trans diastereomers, which exhibit distinct spectroscopic characteristics.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural analysis of this compound, allowing for the unambiguous assignment of its stereoisomers.[2] The chemical shifts are influenced by the relative stereochemistry of the hydroxyl group at C3, the methyl group at C4, and the 2-hydroxypropyl group at C1.[2]

¹H NMR Spectral Data

The following table summarizes the reported ¹H NMR chemical shifts for the cis and trans isomers of this compound. Variations in chemical shifts can occur due to differences in solvents and experimental conditions.[2]

| Proton Assignment | cis-p-Menthane-3,8-diol (δ, ppm) | trans-p-Menthane-3,8-diol (δ, ppm) |

| H-3 | 3.87 (q, J = 2.4 Hz)[2][4] | 3.5 (m) / 3.65 (dt, J = 10.3, 4.2 Hz)[2][4] |

| H-7 (CH₃) | 0.78 (d, J = 5.8 Hz)[2][4] | 0.8 (m) / 0.84 (d, J = 5.8 Hz)[2][4] |

| H-9 (CH₃) | 1.12 (s)[4] | 1.06 (s)[5] |

| H-10 (CH₃) | 1.25 (s)[4] | 1.09 (s)[5] |

¹³C NMR Spectral Data

The ¹³C NMR spectral data provides further insight into the carbon skeleton of the molecule. The chemical shifts for the cis and trans isomers are presented below.

| Carbon Assignment | cis-p-Menthane-3,8-diol (δ, ppm) | trans-p-Menthane-3,8-diol (δ, ppm) |

| C-1 | 25.4[4] | 30.74 / 31.2[4][5] |

| C-2 | 42.3[4] | 44.6 / 44.3[4][5] |

| C-3 | 67.7[4] | 71.58 / 72.8[4][5] |

| C-4 | 47.9[4] | 52.86 / 53.0[4][5] |

| C-5 | 20.1[4] | 26.9[4] |

| C-6 | 34.7[4] | 34.4[4] |

| C-7 (CH₃) | 22.1[4] | 21.99 / 29.7[4][5] |

| C-8 | 73.1[4] | 73.2 / 75.0[4][5] |

| C-9 (CH₃) | 28.4[4] | 24.24 / 21.9[4][5] |

| C-10 (CH₃) | 28.8[4] | 29.4 / 23.5[4][5] |

Experimental Protocols for NMR

-

Instrumentation : NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer, such as a BRUKER AVANCE-500M.[5][6]

-

Sample Preparation : For ¹H NMR, 5-10 mg of the purified sample is dissolved in a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is used.[2]

-

Solvent : Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.[2][4][6] DMSO-d6 has also been reported.[5]

-

Internal Standard : Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[5]

-

Acquisition Parameters for ¹H NMR :

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The most prominent feature is the strong, broad absorption band corresponding to the O-H stretching of the hydroxyl groups.

| Isomer | IR Absorption Bands (ν, cm⁻¹) |

| cis-p-Menthane-3,8-diol | 3234 (O-H stretch)[5], 2930, 2900, 1450, 1420, 1250, 1160, 930[4] |

| trans-p-Menthane-3,8-diol | 3270 (O-H stretch)[5], 3250, 2960, 2920, 1450, 1420, 1220, 1180, 1000, 910, 870[4] |

Experimental Protocol for IR Spectroscopy

-

Instrumentation : An FTIR spectrometer, such as an Impac-410, is used.[5]

-

Sample Preparation : The sample is typically prepared as a KBr (potassium bromide) crystal disk.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common method used for analysis.

| Isomer | EIMS m/z (relative intensity, %) |

| cis-p-Menthane-3,8-diol | 157 [M-CH₃]⁺ (1), 154 [M-H₂O]⁺ (2), 139 [M-H₂O-CH₃]⁺ (15), 121 (20), 111 (16), 96 (50), 81 (100), 69 (40), 59 (79), 55 (31), 43 (42)[4] |

| trans-p-Menthane-3,8-diol | 157 [M-CH₃]⁺ (5), 154 [M-H₂O]⁺ (5), 139 [M-H₂O-CH₃]⁺ (10), 121 (10), 111 (12), 96 (30), 81 (50), 59 (100), 55 (40), 43 (60)[4] |

Experimental Protocol for GC-MS

-

Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), such as a Thermo Scientific™ ISQ™ 7000 or an Agilent 5973N MSD, is employed.[5][6]

-

GC Column : A capillary column like a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or HP-5MS is commonly used.[5][6]

-

Carrier Gas : Helium is typically used as the carrier gas.[5][6]

-

Temperature Program : A temperature gradient is used to separate the components of the sample. For instance, the temperature may start at 60°C and be gradually increased to 250°C or 280°C.[6]

-

Ionization : Electron ionization at 70 eV is standard.[5]

-

Ion Source and Transfer Line Temperatures : The ion source temperature is often set around 200-280°C, and the transfer line temperature at 280°C.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

physical and chemical properties of p-Menthane-3,8-diol isomers

An In-depth Technical Guide to the Physical and Chemical Properties of p-Menthane-3,8-diol (PMD) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the stereoisomers of this compound (PMD), a widely recognized and effective insect repellent derived from the essential oil of Corymbia citriodora. PMD's efficacy and safety profile have made it a subject of significant interest in the development of biopesticides and personal care products. This document details its properties, the methodologies for its synthesis and analysis, and the logical workflows involved in its production.

This compound is a monoterpenoid diol with three stereocenters, resulting in eight possible stereoisomers.[1][2] These are primarily classified into cis and trans diastereomers based on the relative orientation of the hydroxyl group at position 3 and the 2-hydroxypropyl group at position 1 of the cyclohexane (B81311) ring.[3] Commercial PMD is typically a mixture of these isomers, with the specific ratio influencing its physical properties and potentially its repellent activity.[3][4]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound and its primary cis and trans isomers. Quantitative data has been compiled from various sources to provide a comparative overview.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1][][6] |

| Molecular Weight | 172.27 g/mol | [1][][6] |

| CAS Number | 42822-86-6 (for the mixture of isomers) | [1][][7] |

| Appearance | Colorless, opaque white solid | [1][8] |

| Odor | Faint mint, similar to menthol | [][8] |

| Boiling Point | 266-268 °C @ 760 mmHg | [][7] |

| Density | ~1.009 g/cm³ | [1][] |

| Refractive Index | ~1.486 | [] |

| Solubility | Soluble in alcohol; slightly soluble in water (670.7 mg/L @ 25 °C est.) | [][7] |

| logP (o/w) | 1.374 - 1.607 (est.) | [6][7] |

Table 2: Properties of cis- and trans-p-Menthane-3,8-diol Isomers

| Property | cis-Isomer | trans-Isomer | Reference |

| Melting Point (°C) | 82 | 74 | [4] |

| 72-75 | 68-69 | [9] | |

| 92 | - | [10] | |

| 67 | 73 | [11] | |

| Optical Rotation [α]D | racemic mixture: 0° | (+)-trans: +8.0°; (-)-trans: -7.8° | [9] |

| (+)-cis: +5.2° (neat, for a mixture) | - | [11] | |

| (+)-cis: +12.0° | (-)-trans: -6.0°; (+)-trans: +6.1° | [12] |

Note: Discrepancies in reported melting points may arise from variations in the purity and specific enantiomeric composition of the samples analyzed.[3]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and analysis of PMD isomers are crucial for research and quality control.

Synthesis of this compound via Acid-Catalyzed Cyclization of Citronellal

This protocol describes the common method for synthesizing PMD from citronellal, the primary component of C. citriodora essential oil.[13][14] The reaction involves an intramolecular Prins reaction followed by hydration.[14]

Materials:

-

Corymbia citriodora essential oil (or purified citronellal)

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution

-

n-Heptane or n-Hexane

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

250 mL two-necked flask, magnetic stirrer, separatory funnel, filter paper

Procedure:

-

Reaction Setup: Place 25 g of C. citriodora essential oil into a 250 mL two-necked flask equipped with a magnetic stirrer.[15]

-

Acid Addition: Add the 0.25% sulfuric acid solution to the essential oil. A common ratio is 3:1 acid solution to oil by weight.[4]

-

Reaction: Stir the mixture vigorously at a controlled temperature, typically 50°C, for 5 to 11 hours.[4][16] The progress can be monitored using Thin Layer Chromatography (TLC).[15]

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 10% sodium bicarbonate solution until effervescence ceases to neutralize the sulfuric acid.[15]

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of n-hexane or n-heptane to extract the organic components. Shake vigorously and allow the layers to separate.[15]

-

Washing & Drying: Collect the upper organic layer and wash it with distilled water. Dry the organic phase by adding anhydrous Na₂SO₄ and letting it stand for 30 minutes.[15]

-

Crystallization: Filter the dried solution to remove the Na₂SO₄. Cool the filtrate to a low temperature (-25°C to -50°C) for 24-48 hours to induce crystallization of PMD.[15][16]

-

Isolation: Collect the crystalline precipitate by filtration. Wash the crystals with a small amount of cold n-hexane to remove residual oils and dry them at 50°C for approximately 7 hours.[4][15]

Isomer Separation by Column Chromatography

The synthesized PMD is a mixture of cis and trans isomers. These can be separated for analytical purposes using silica (B1680970) gel column chromatography.[4][15]

Materials:

-

Crude PMD product

-

Silica gel 60

-

Mobile Phase: n-hexane:ethyl acetate (B1210297) (4:1 v/v)

-

Chromatography column (e.g., 40 cm x 2 cm)

-

Collection tubes, rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel 60 in the mobile phase and carefully pack the chromatography column.

-

Sample Loading: Dissolve a known amount of the crude PMD product (e.g., 0.50 g) in a minimal volume of the mobile phase and load it onto the top of the silica gel column.[4]

-

Elution: Begin eluting the sample with the n-hexane:ethyl acetate (4:1) mobile phase, collecting fractions of a consistent volume.

-

Fraction Analysis: Monitor the collected fractions using TLC to identify which contain the separated isomers. Typically, the cis-PMD isomer elutes before the trans-PMD isomer.[4]

-

Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to yield the isolated cis- and trans-PMD.[4]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and determining the stereochemistry of the PMD isomers.[2]

Sample Preparation:

-

Dissolve 5-10 mg of the purified PMD isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 300-500 MHz NMR Spectrometer.

-

Experiment: Standard single-pulse experiment.

-

Key Parameters:

-

Temperature: 298 K

-

Spectral Width: 0-12 ppm

-

Number of Scans: 8-16

-

-

Data Analysis: Key distinguishing signals include the proton at the C3 position (H-3), which appears around 3.87 ppm for the cis-isomer and 3.5-3.65 ppm for the trans-isomer.[2][9]

¹³C NMR Spectroscopy Protocol:

-

Experiment: Proton-decoupled ¹³C experiment.

-

Data Analysis: The chemical shifts of the carbon atoms in the cyclohexane ring differ between isomers, providing confirmation of the cis/trans stereochemistry.[4][9] For example, C-3 is observed around 67.7 ppm for cis-PMD and 72.8 ppm for trans-PMD.[9]

Purity and Isomer Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the PMD product and the relative abundance of the cis and trans isomers.[13][17]

Sample Preparation:

-

Prepare a stock solution of the PMD sample in a suitable solvent like hexane (B92381) or methylene (B1212753) chloride at a concentration of approximately 100 µg/mL.[17]

GC-MS Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A chiral column (e.g., Rt-βDEXse) is required to separate all four principal stereoisomers.[17]

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) mode.

-

Data Analysis: Identify peaks based on their retention times relative to pure standards. The mass spectrum for PMD will show characteristic fragment ions at m/z 154 ([M-H₂O]⁺) and 139 ([M-H₂O-CH₃]⁺).[17] Quantify the isomer ratio by integrating the peak areas.

Visualization of Key Processes

The following diagrams, created using the DOT language, illustrate the synthesis workflow and the chemical relationship between the precursor and products.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Caption: Relationship between Citronellal and its cis/trans PMD isomerization products.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 6. 91739-72-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. para-menthane-3,8-diol, 42822-86-6 [thegoodscentscompany.com]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. bioone.org [bioone.org]

- 10. 3564-95-2 CAS MSDS (CIS-P-MENTHANE-3,8-DIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. This compound [sitem.herts.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

The Unfolding Story of p-Menthane-3,8-diol: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-3,8-diol (PMD) has emerged as a leading botanical-derived insect repellent, lauded for its efficacy, which is comparable to the synthetic stalwart, N,N-diethyl-meta-toluamide (DEET).[1][2] This technical guide delves into the scientific literature to unearth the discovery and history of PMD, presenting key data, experimental methodologies, and the current understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel repellent technologies.

Discovery and Historical Development

The recognition of this compound as a potent insect repellent has a history rooted in both traditional use and industrial discovery. While the specific individuals or companies behind its initial discovery in the 1960s are not extensively documented in publicly available literature, the timeline of its emergence is closely tied to the investigation of natural products with insect-repelling properties.[1]

A significant part of PMD's history lies in its use in China as the primary active ingredient in a repellent product known as Quwenling.[3][4] This product, derived from the essential oil of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora), has been utilized in China for many years.[5][6] Scientific investigation into Quwenling in the latter half of the 20th century was instrumental in identifying PMD as the key repellent compound.

The formal recognition of PMD in the Western world is more recent. In 2000, the United States Environmental Protection Agency (EPA) registered oil of lemon eucalyptus (OLE), a refined product containing a high concentration of PMD, as a biopesticide. This was followed by the endorsement from the U.S. Centers for Disease Control and Prevention (CDC) in 2005 as a viable alternative to DEET for protection against mosquitoes.[2]

Physicochemical Properties and Synthesis

PMD is a monoterpenoid diol with the chemical formula C₁₀H₂₀O₂. It is a colorless solid with a faint, menthol-like odor.[1] Naturally, it is found in small quantities in the essential oil of Corymbia citriodora. However, for commercial production, PMD is typically synthesized from citronellal (B1669106), which is a major component of citronella oil and lemon eucalyptus oil. The synthesis primarily involves an acid-catalyzed intramolecular Prins reaction.

Synthesis from Citronellal

The most common method for synthesizing PMD is the acid-catalyzed cyclization of citronellal. This reaction can be carried out using various acids, including sulfuric acid and citric acid.

Quantitative Efficacy Data

The repellent efficacy of PMD has been evaluated against a range of arthropod vectors. The following tables summarize quantitative data from various studies, comparing the performance of PMD with DEET.

Table 1: Repellent Efficacy of this compound (PMD) vs. DEET against Aedes aegypti

| Active Ingredient | Concentration (%) | Mean Complete Protection Time (hours) | Effective Dose (ED95) (mg/cm²) | Half-life (hours) | Study Type |

| PMD | 30 | ~6.0 | 0.25 | 2.23 | Arm-in-cage |

| PMD-vanillin | 30 | >6.0 | 0.24 | 3.8 | Arm-in-cage |

| DEET | 20 | >6.0 | 0.09 | 2.74 | Arm-in-cage |

Source: Data compiled from a 2020 study on the characterization of PMD repellent formulations.

Table 2: Repellent Efficacy of this compound (PMD) vs. DEET against Anopheles Species

| Active Ingredient | Concentration (%) | Target Species | Protection Time (hours) | Study Type |

| PMD | 15 | Anopheles gambiae, An. funestus | 6 - 7.75 | Field (Human landing catches) |

| DEET | 15 | Anopheles gambiae, An. funestus | 6 - 7.75 | Field (Human landing catches) |

| PMD | 20 | Anopheles spp. | ~8 | Not specified |

| DEET | 50 | Anopheles spp. | ~8 | Field |

Source: Data compiled from multiple field and laboratory studies.[5][7]

Table 3: Repellent Efficacy of this compound (PMD) vs. DEET against Ixodes Ticks

| Active Ingredient | Concentration (%) | Target Species | Efficacy | Study Type |

| PMD | Not Specified | Ixodes ricinus | Better response than IR3535 | Literature Review |

| DEET | Not Specified | Ixodes ricinus | Better response than IR3535 | Literature Review |

| PMD | Not Specified | Ixodes scapularis | Not specified | Literature Review |

| IR3535 | Not Specified | Ixodes scapularis | Longest protection | Literature Review |

Source: Data compiled from a 2013 literature review on repellent efficacy.[8]

Mechanism of Action: Olfactory Receptor Signaling

The primary mechanism of action for PMD as an insect repellent is through its interaction with the insect's olfactory system. It is believed to work by disrupting the function of olfactory receptors (ORs) located on the antennae and maxillary palps of insects, which are responsible for detecting host cues such as carbon dioxide and skin odors.

Research has indicated that PMD, along with other repellents like DEET, can activate specific odorant receptors. For instance, in the Southern house mosquito, Culex quinquefasciatus, PMD has been shown to activate the odorant receptor CquiOR136.[9] The binding of a repellent molecule like PMD to an OR is thought to trigger a conformational change in the receptor, leading to the opening of an ion channel. This results in the depolarization of the olfactory receptor neuron (ORN) and the generation of an action potential, which is transmitted to the brain and interpreted as a repellent signal, causing the insect to move away from the source.

The insect olfactory signaling pathway is a complex process. Odorants, including repellents, enter the sensillum lymph through pores in the cuticle. They are then thought to be transported by odorant-binding proteins (OBPs) to the ORs on the dendritic membrane of the ORN. The ORs in insects are heterodimers, consisting of a variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco). The binding of a ligand to the OrX subunit is believed to induce a conformational change that gates the Orco ion channel, leading to cation influx and neuronal firing.

Experimental Protocols

Extraction and Isolation of this compound from Corymbia citriodora**

The following protocol is based on a patented method for the extraction of PMD from Corymbia citriodora leaves.

-

Preparation of Plant Material: Freshly harvested leaves of Corymbia citriodora are cut into small fragments.

-

Fermentation: The fragmented leaves are piled and allowed to ferment. This step is believed to increase the yield of PMD.

-

Steam Distillation: The fermented leaf material is subjected to steam distillation in the presence of sodium chloride. The volatile oil phase containing citronellal and other essential oil components is collected.

-

Solvent Extraction of Raffinate: The aqueous raffinate from the steam distillation, which contains the more water-soluble PMD, is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Drying: The solvent extract is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a yellowish oily material, which is crude PMD.[10]

-

Purification (Optional): The crude PMD can be further purified by column chromatography on silica (B1680970) gel.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis and quantification of PMD in essential oils and repellent formulations.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of terpenes, such as a 5% phenylmethylpolysiloxane column (e.g., TraceGOLD TG-5SilMS, 30 m x 0.25 mm, 0.25 µm).[11]

-

Carrier Gas: Helium.

-

Injection: Splitless or split injection of the sample dissolved in a suitable solvent (e.g., hexane).

-